molecular formula C12H16Cl2N2O B1640536 [(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine

[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine

Cat. No.: B1640536
M. Wt: 275.17 g/mol
InChI Key: UANWWXRZQGYWSR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methanamine

InChI

InChI=1S/C12H16Cl2N2O/c13-11-2-1-9(5-12(11)14)7-16-3-4-17-10(6-15)8-16/h1-2,5,10H,3-4,6-8,15H2/t10-/m0/s1

InChI Key

UANWWXRZQGYWSR-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CN

SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 2 (2.97 g) in methanol (15 ml) and water (5 ml) was added potassium carbonate (5.53 g). The mixture was stirred at 22° C. for 18 h before the methanol was removed in vacuo. Water (25 ml) was added and the mixture extracted with ethyl acetate (3×30 ml). The combined organic phases were washed with water (5 ml) and saturated aqueous sodium chloride solution (10 ml) before drying over sodium sulphate, filtering and evaporation of the solvent in vacuo to give a pale yellow oil. The oil was purified by Biotage flash chromatography on a 90 g silica cartridge eluting with 75:8:1 dichloromethane/ethanol/0.880 ammonia solution. The required fractions were combined and the solvent evaporated in vacuo to give the title compound as a colourless oil (1.85 g).
Name
Intermediate 2
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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